molecular formula C8H8N2O B13780078 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)-

2-Pyridinecarbonitrile,5-(1-hydroxyethyl)-

Cat. No.: B13780078
M. Wt: 148.16 g/mol
InChI Key: FAJCHKLYSXVKRC-UHFFFAOYSA-N
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Description

2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- is a heterocyclic organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . . It is characterized by the presence of a pyridine ring substituted with a cyano group and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- typically involves the reaction of 2-pyridinecarbonitrile with an appropriate reagent to introduce the hydroxyethyl group. One common method is the reaction of 2-pyridinecarbonitrile with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarbonitrile,5-(1-hydroxyethyl)- is unique due to the presence of both the cyano and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-(1-hydroxyethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5-6,11H,1H3

InChI Key

FAJCHKLYSXVKRC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C#N)O

Origin of Product

United States

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